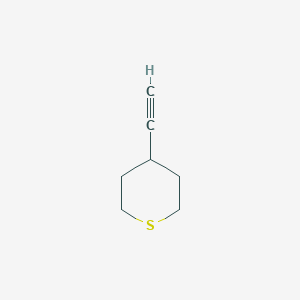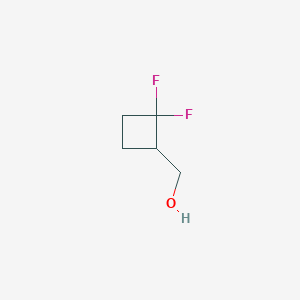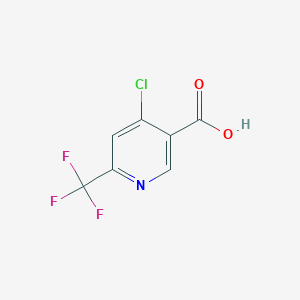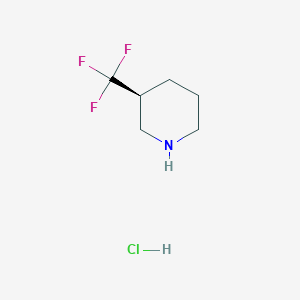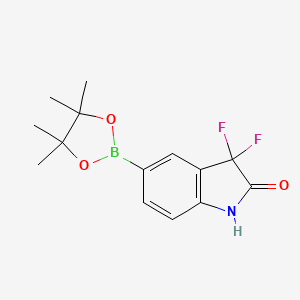
3,3-Difluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)indolin-2-ona
Descripción general
Descripción
3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a useful research compound. Its molecular formula is C14H16BF2NO3 and its molecular weight is 295.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapia de Captura de Neutrones de Boro (TCNB)
La parte del compuesto que contiene boro sugiere su posible aplicación en TCNB, un método binario de tratamiento del cáncer que se dirige a los tumores con alta especificidad. Los compuestos que contienen boro se introducen en el cuerpo, donde se acumulan en las células cancerosas. Cuando se irradian con neutrones térmicos de baja energía, los átomos de boro sufren reacciones nucleares, produciendo partículas alfa de alta energía que destruyen las células tumorales .
Sistemas de Liberación de Fármacos
La estabilidad del grupo boronato en ambientes acuosos convierte a este compuesto en un candidato para su uso en sistemas de liberación de fármacos. Se podría utilizar para transportar agentes terapéuticos a sitios específicos dentro del cuerpo, liberándolos de forma controlada .
Intermediarios de Síntesis Orgánica
Compuestos como 3,3-Difluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)indolin-2-ona pueden servir como intermediarios en reacciones de síntesis orgánica. Se pueden utilizar para introducir grupos de ácido bórico en moléculas más grandes, lo que es un paso clave en muchas rutas sintéticas .
Estudios de Acoplamiento Molecular
Se ha informado que los derivados del indol presentan actividad biológica contra varios objetivos. El compuesto en cuestión podría utilizarse en estudios de acoplamiento molecular para predecir su interacción con macromoléculas biológicas y evaluar su potencial como compuesto principal para el desarrollo de fármacos .
Sondas Fluorescentes
Los derivados de boro-dipirrometeno (BODIPY) son conocidos por sus propiedades fluorescentes. La estructura del compuesto sugiere que podría modificarse para crear sondas fluorescentes para aplicaciones de bioimagen .
Propiedades
IUPAC Name |
3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF2NO3/c1-12(2)13(3,4)21-15(20-12)8-5-6-10-9(7-8)14(16,17)11(19)18-10/h5-7H,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAPOTHCXUMWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C3(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid](/img/structure/B1529872.png)
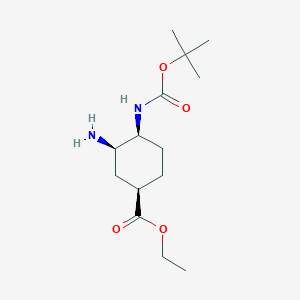
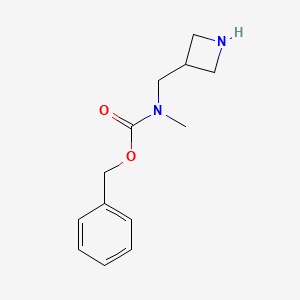
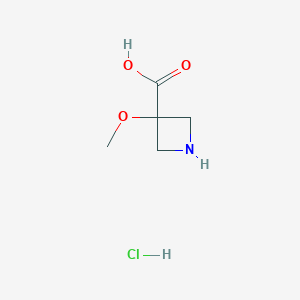

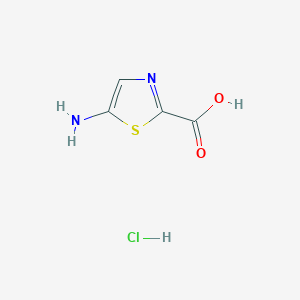
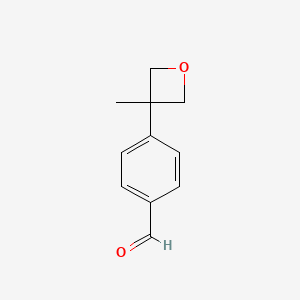
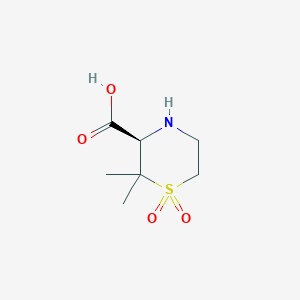
![Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1529889.png)
![7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1529890.png)
